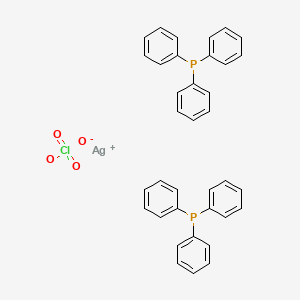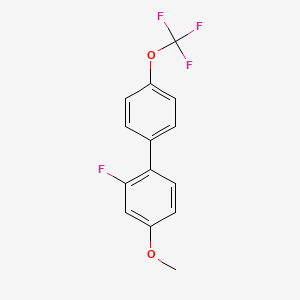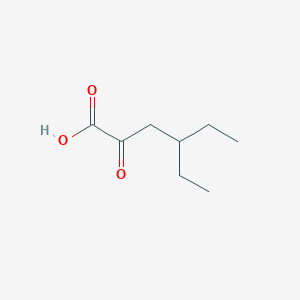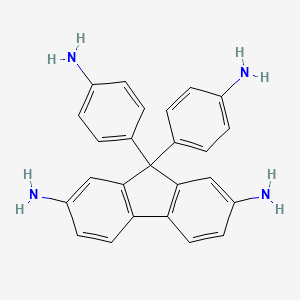![molecular formula C20H28 B12554963 Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- CAS No. 146745-02-0](/img/structure/B12554963.png)
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- is a chemical compound with the molecular formula C14H22. It is also known as 1,3-Di-tert-butylbenzene. This compound is characterized by the presence of two tert-butyl groups attached to a benzene ring, making it a derivative of benzene. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation generated from tert-butyl chloride reacts with the benzene ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use. For example, in drug development, the compound may interact with specific receptors to elicit a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Similar structure but different substitution pattern.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Contains additional methyl groups.
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains a carboxylic acid and hydroxyl group.
Uniqueness
Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
146745-02-0 |
|---|---|
Formule moléculaire |
C20H28 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
3,5-ditert-butyl-1-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C20H28/c1-19(2,3)17-12-16(15-10-8-7-9-11-15)13-18(14-17)20(4,5)6/h7-12,14,18H,13H2,1-6H3 |
Clé InChI |
YGTXAQYKYTXMKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC(=CC(=C1)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)


